2-(4-Benzyloxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(4-Benzyloxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane is a boronic ester derivative Boronic esters are valuable intermediates in organic synthesis due to their versatility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyloxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-benzyloxybiphenyl-3-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyloxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Reduction: Reduction of the boronic ester can yield the corresponding borane or borohydride.
Substitution: The boronic ester group can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Corresponding phenol.
Reduction: Corresponding borane or borohydride.
Substitution: Various substituted biphenyl derivatives depending on the coupling partner used.
Scientific Research Applications
2-(4-Benzyloxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is particularly useful in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Benzyloxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane involves its ability to undergo various chemical transformations. The boronic ester group can interact with different molecular targets, facilitating the formation of new bonds and the introduction of functional groups. This reactivity is harnessed in synthetic chemistry to create complex molecules with high precision.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but less structural complexity.
Pinacol boronic esters: A class of boronic esters with varying substituents, used widely in organic synthesis.
Biphenyl boronic acids: Compounds with similar biphenyl structures but different functional groups attached to the boron atom.
Uniqueness
2-(4-Benzyloxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane stands out due to its unique combination of a biphenyl structure with a benzyloxy group and a boronic ester. This combination imparts specific reactivity and stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
5,5-dimethyl-2-(5-phenyl-2-phenylmethoxyphenyl)-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BO3/c1-24(2)17-27-25(28-18-24)22-15-21(20-11-7-4-8-12-20)13-14-23(22)26-16-19-9-5-3-6-10-19/h3-15H,16-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWALOIWCDIPKDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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